3-[2-(3-fluorophenyl)ethyl]piperidine
Description
Properties
IUPAC Name |
3-[2-(3-fluorophenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12/h1,3,5,9,12,15H,2,4,6-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXKXICZCAYOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituted Phenylpiperidine Derivatives
| Compound | Substituent on Phenyl Ring | Yield (%) | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| 10a | 3-Fluorophenyl | 87.7 | 498.2 | |
| 10b | 3,5-Dichlorophenyl | 88.3 | 548.2 | |
| 10c | 3-Chloro-4-fluorophenyl | 90.4 | 532.2 |
Key Observations :
Physicochemical Properties
Predicted properties of 2-(3-fluorobenzyl)piperidine (), a structural analog, highlight fluorine’s influence:
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 266.6 ± 15.0 °C | |
| Density | 1.044 ± 0.06 g/cm³ | |
| pKa | 10.15 ± 0.10 |
Implications :
Pharmacological Activity
- Kinase Inhibitors : Compounds like NFOT () and AZD1152 () incorporate 3-fluorophenyl-ethyl-piperidine motifs. These molecules inhibit kinases (e.g., Aurora kinase) by leveraging fluorine’s electronic effects to stabilize hydrogen bonds in active sites .
- Structural Flexibility : The ethyl chain in 3-[2-(3-fluorophenyl)ethyl]piperidine allows optimal positioning of the fluorophenyl group for target engagement, a feature shared with spiro-piperidine derivatives in .
Regulatory Considerations
Compounds like 3F-PCP (), a cyclohexyl-piperidine analog, are classified as controlled substances due to psychoactive properties. This underscores the need for rigorous safety profiling of fluorinated piperidine derivatives .
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